molecular formula C18H20N4O4S B2943618 N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 941894-09-3

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No. B2943618
CAS RN: 941894-09-3
M. Wt: 388.44
InChI Key: WSWZYBKGMMJKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • A library of aromatic sulfonamides, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, was synthesized to explore their potential as anticancer agents. These compounds demonstrated the ability to induce oxidative stress and glutathione depletion in cancer cells, showing cytotoxic effects in various cancer cell lines including leukemia, melanoma, glioblastoma, and liver, breast, and lung cancer cells. This suggests a broad anticancer potential for these sulfonamides (Madácsi et al., 2013).

Uro-selective α1-Adrenoceptor Antagonism

  • Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines were synthesized as new α1-adrenoceptor antagonists with a uroselective profile. These compounds displayed high affinity for α1-adrenoceptor with moderate selectivity over α2-receptor subtype, indicating their potential in treating conditions like benign prostatic hyperplasia without significantly affecting blood pressure (Rak et al., 2016).

PNMT Inhibition

  • Compounds bearing the sulfonamide group have been evaluated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of epinephrine, showing potential for therapeutic applications in conditions influenced by catecholamine levels (Grunewald et al., 2005).

5-HT6 Receptor Antagonism

  • N1-Azinylsulfonyl-1H-indoles were identified as potent and selective 5-HT6 receptor antagonists, displaying pro-cognitive and antidepressant-like properties in animal models. This highlights the potential of these compounds in treating cognitive and mood disorders (Zajdel et al., 2016).

properties

IUPAC Name

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-27(25,26)22-10-2-3-14-4-5-15(11-16(14)22)21-18(24)17(23)20-12-13-6-8-19-9-7-13/h4-9,11H,2-3,10,12H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWZYBKGMMJKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-4-ylmethyl)oxalamide

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